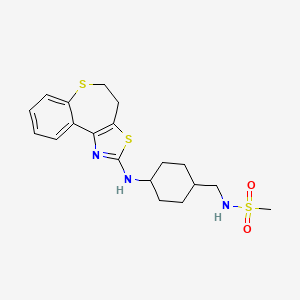

Lu AA33810

説明

Overview of the Neuropeptide Y (NPY) System and its Receptor Subtypes

Neuropeptide Y (NPY) is a 36-amino acid peptide, recognized as one of the most abundant neuropeptides in the central nervous system (CNS) of mammals, with significant presence also in the peripheral nervous system (PNS) tocris.comnih.govciteab.com. NPY belongs to a family of regulatory peptides that includes peptide YY (PYY) and pancreatic polypeptide (PP), all sharing a common "PP-fold" three-dimensional structure tocris.comcycpeptmpdb.com. This family of peptides mediates its diverse physiological effects by interacting with a family of G-protein coupled receptors (GPCRs) tocris.comresearchgate.net.

In humans, four functional NPY receptor subtypes have been identified: Y1, Y2, Y4, and Y5 researchgate.netguidetopharmacology.orguni-freiburg.de. While a Y6 receptor has been cloned from other mammalian species, it is a non-functional pseudogene in humans cycpeptmpdb.comresearchgate.net. A Y3 receptor subtype was also hypothesized based on pharmacological studies, but its existence has not been confirmed through cloning researchgate.net. Each receptor subtype exhibits distinct expression patterns and contributes to different physiological outcomes, as summarized in Table 1.

Table 1: Characteristics of Human Neuropeptide Y Receptor Subtypes

| Receptor Subtype | Amino Acids | Main Agonists | Key Expression Areas (Human) | Associated Physiological Roles |

| Y1 | 384 | NPY, PYY | Hypothalamus, Hippocampus, Neocortex, Thalamus, Adipose tissue, Blood vessels, Colon, Kidney, Adrenal gland, Heart, Placenta tocris.comresearchgate.net | Food feeding, Breast cancer, Anxiolytic effects tocris.comciteab.comresearchgate.net |

| Y2 | NPY, PYY, NPY(13-36) | CNS, Heart, Ileum, Colon guidetopharmacology.orguni-freiburg.de | Obesity, Presynaptic processing, Appetite inhibition citeab.comguidetopharmacology.orguni-freiburg.denih.gov | |

| Y4 | 375 | PP (primary), PYY, NPY | Gastrointestinal tract, Brain, Pancreas, Prostate researchgate.netguidetopharmacology.org | Appetite regulation, Energy homeostasis, Cardiovascular functions |

| Y5 | NPY, PYY | CNS (Hippocampus, Hypothalamus) researchgate.net | Food intake, Circadian rhythm, Reproduction, Mood disorders, Cocaine addiction, Neuroprotection researchgate.net |

Rationale for Investigating the Neuropeptide Y Y5 Receptor (Y5R) as a Therapeutic Target

The Y5 receptor subtype has garnered significant attention as a potential therapeutic target due to its prominent role in regulating various physiological and pathophysiological processes. It is highly expressed in the central nervous system, particularly in the hippocampus and hypothalamus, areas crucial for appetite regulation and emotional processing researchgate.net.

A primary focus of Y5R research has been its strong involvement in food intake, making it a target for anti-obesity strategies researchgate.net. However, despite initial promising results in animal models, clinical trials with Y5 receptor antagonists for weight loss in obese patients have not yet demonstrated clinically meaningful outcomes tocris.com. Beyond metabolism, the Y5R has been implicated in the regulation of circadian rhythm and reproduction researchgate.net.

More recently, the therapeutic potential of targeting Y5R has expanded to neuropsychiatric disorders and addiction. Studies suggest a role for Y5R in the pathophysiology of depression and anxiety, with Y5 receptor antagonism showing anxiolytic- and antidepressant-like effects in various animal models of stress sensitivity. Furthermore, research indicates that Y5 receptor antagonism may attenuate cocaine-induced behavioral effects, suggesting its potential as a therapeutic target in cocaine addiction. The Y5R has also been identified as a target in anti-metastatic therapies for neuroblastoma and other cancers expressing this receptor, and its activation has been shown to protect retinal neural cells from glutamate-induced toxicity, highlighting its neuroprotective potential in retinal degenerative diseases.

Genesis and Significance of LU AA33810 in NPY Receptor Research

This compound is a synthetic chemical compound developed by Lundbeck, designed to act as a potent and highly selective antagonist for the neuropeptide Y Y5 receptor. Its development marked a significant advancement in NPY receptor research by providing a valuable pharmacological tool to investigate the specific roles of the Y5R.

The compound exhibits remarkable selectivity for the Y5 receptor. In in vitro studies, this compound demonstrated a binding affinity (Ki) of 1.5 nM for the human Y5 receptor. Crucially, it displays at least 3300-fold greater affinity for the Y5 receptor compared to the other NPY receptor subtypes (Y1, Y2, and Y4). While this compound also binds to human 5-HT2B and 5-HT1A receptors, its affinity for these receptors is considerably lower (Ki values of 247 nM and 478 nM, respectively), underscoring its high selectivity for Y5R within the NPY system.

The significance of this compound as a research tool stems from its ability to selectively block Y5R activity, thereby enabling researchers to elucidate the specific contributions of this receptor subtype to various physiological and behavioral processes. Its brain-penetrant nature further enhances its utility in in vivo studies.

Key Pharmacological Profile of this compound

| Property | Value | Source |

| Chemical Name | N-[[trans-4-[(4,5-Dihydro tocris.combenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide | |

| Molecular Formula | C19H25N3O2S3 | |

| Molecular Weight | 423.62 g/mol | |

| CAS Number | 304008-29-5 | |

| PubChem CID | 22254068 | |

| Y5 Receptor Ki (human) | 1.5 nM (in vitro) | |

| Selectivity (vs Y1, Y2, Y4) | ≥ 3300-fold | |

| 5-HT2B Receptor Ki (human) | 247 nM | |

| 5-HT1A Receptor Ki (human) | 478 nM | |

| Observed Effects (Animal Models) | Anorectic, Anxiolytic-like, Antidepressant-like |

Research findings utilizing this compound have provided critical insights into the Y5R's involvement in various conditions. For instance, it has been shown to produce antidepressant-like effects in rat models of chronic mild stress and glial ablation, suggesting the Y5 receptor as a promising target for antidepressant therapy. In studies investigating drug-seeking behavior, this compound significantly attenuated food-deprivation-induced reinstatement of extinguished heroin seeking, highlighting the Y5R's critical function in this process. The compound's utility extends to detailed molecular characterization, with studies employing vibrational spectroscopic methods to understand its structure and behavior at interfaces, which is crucial for designing new Y5R ligands.

The continued use of this compound as a research tool is instrumental in deepening the understanding of the NPY Y5 receptor's multifaceted roles and its potential as a therapeutic target for a range of disorders, including mood disorders, eating disorders, and addiction.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBTSAJZMIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028445 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304008-29-5 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Receptor Pharmacology of Lu Aa33810

Y5 Receptor Antagonism and Binding Affinity

Lu AA33810 has been identified as a potent antagonist of the NPY Y5 receptor, a key target in various physiological processes. Its binding affinity has been characterized through in vitro studies, revealing a strong interaction with this particular receptor subtype.

In Vitro Binding Characteristics to Y5 Receptors

Research has demonstrated that this compound exhibits a high binding affinity for the Y5 receptor. Specifically, in studies utilizing cloned rat Y5 receptors, the compound displayed a Ki of 1.5 nM. nih.govresearchgate.netnih.govmedchemexpress.com The Ki value, or inhibition constant, is a measure of the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural ligand, with a lower value indicating a higher binding affinity. This low nanomolar affinity underscores the potent interaction of this compound with the Y5 receptor.

Comparative Affinity for Human and Rat Y5 Receptors

Receptor Selectivity Profile

A critical aspect of a drug candidate's pharmacological profile is its selectivity for its intended target over other related and unrelated receptors. This compound has been shown to possess a high degree of selectivity for the Y5 receptor.

Selectivity Against Other NPY Receptor Subtypes (Y1, Y2, Y4)

This compound demonstrates a remarkable selectivity for the Y5 receptor over other NPY receptor subtypes, namely Y1, Y2, and Y4. Reports indicate that it has an approximately 3300-fold greater affinity for the Y5 receptor compared to these other subtypes. utechproducts.comnegapedia.org This high selectivity is crucial as it minimizes the potential for off-target effects mediated by the other NPY receptors, which are involved in a different array of physiological functions.

Analysis of Off-Target Receptor Binding (e.g., 5-HT2B, 5-HT1A receptors)

Beyond the NPY receptor family, the binding profile of this compound has been assessed against other receptors. It has been found to also bind to human serotonin (B10506) receptors, specifically the 5-HT2B and 5-HT1A subtypes, with Ki values of 247 nM and 478 nM, respectively. utechproducts.com While it does interact with these serotonin receptors, its affinity for them is significantly lower than for its primary target, the Y5 receptor.

In Vitro Functional Antagonism

In addition to its high binding affinity, this compound functions as an antagonist at the Y5 receptor, meaning it blocks the action of the endogenous ligand, neuropeptide Y. This has been confirmed in in vitro functional assays.

Studies have shown that this compound effectively antagonizes NPY-evoked signaling pathways. Specifically, it has been demonstrated to block NPY-induced cyclic AMP (cAMP) and calcium mobilization in vitro. nih.govresearchgate.netnih.govmedchemexpress.com These assays confirm that the binding of this compound to the Y5 receptor translates into a functional blockade of the receptor's downstream signaling cascades. While the qualitative antagonistic activity is established, specific IC50 values from these functional assays are not detailed in the currently available literature.

Interactive Data Table: Binding Affinity of this compound

| Receptor | Species | Binding Affinity (Ki) |

|---|---|---|

| Y5 | Rat | 1.5 nM |

| 5-HT2B | Human | 247 nM |

| 5-HT1A | Human | 478 nM |

| Y1, Y2, Y4 | Not Specified | ≥ 3300-fold lower than Y5 |

Inhibition of NPY-Evoked Intracellular Signaling (e.g., cAMP and Calcium Mobilization)

This compound effectively antagonizes the intracellular signaling pathways initiated by the activation of the NPY Y5 receptor. researchgate.netnih.gov The Y5 receptor is a G-protein coupled receptor (GPCR), and its activation by NPY leads to downstream effects on second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium levels. researchgate.net Research has demonstrated that this compound can inhibit these NPY-evoked responses in vitro. researchgate.netnih.govmedchemexpress.com

Detailed Research Findings:

Scientific studies have characterized the inhibitory action of this compound on NPY-induced intracellular signaling. As a selective antagonist, this compound binds to the Y5 receptor and prevents the conformational changes necessary for G-protein activation, thereby blocking the subsequent signaling cascade. researchgate.net

Inhibition of cAMP Accumulation:

In cellular assays, the activation of the Y5 receptor by NPY typically leads to a decrease in intracellular cAMP levels. This compound has been shown to counteract this effect. In HEK293 cells expressing the rat Y5 receptor, this compound inhibits the NPY-induced decrease in cAMP accumulation. While the specific IC50 value for this inhibition is not detailed in the available literature, its antagonistic activity at the Y5 receptor is well-established. researchgate.net

Inhibition of Calcium Mobilization:

Similarly, NPY-mediated activation of the Y5 receptor can lead to the mobilization of intracellular calcium. researchgate.net In vitro studies utilizing COS-7 cells expressing the rat Y5 receptor have demonstrated that this compound effectively inhibits NPY-induced calcium mobilization. researchgate.net The precise concentration-dependent inhibitory curve and IC50 value are not specified in the reviewed literature, but the antagonistic effect is a key feature of its pharmacological profile.

The following tables summarize the available data on the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Species | Ki (nM) |

| NPY Y5 | This compound | Rat | 1.5 |

Table 2: Functional Antagonism of this compound on Intracellular Signaling

| Assay | Cell Line | Receptor Expressed | Effect of this compound |

| cAMP Accumulation | HEK293 | Rat NPY Y5 | Inhibition of NPY-evoked response |

| Calcium Mobilization | COS-7 | Rat NPY Y5 | Inhibition of NPY-evoked response |

Preclinical Behavioral and Therapeutic Efficacy Studies of Lu Aa33810

Anxiolytic-Like Effects in Rodent Models

Research into the anxiolytic potential of Lu AA33810 has utilized models that assess stress sensitivity and general anxiety behaviors in rodents.

This compound has demonstrated anxiolytic-like properties in the social interaction test, a behavioral paradigm that assesses anxiety by measuring the interaction time between two unfamiliar rodents. In Sprague-Dawley rats, the compound produced these effects following either acute or chronic administration. nih.gov Further studies involving the Flinders sensitive line rats, a genetic model of depression, also showed that chronic administration of this compound resulted in anxiolytic-like effects in the social interaction test. nih.gov These findings suggest that the compound can reduce anxiety-like behaviors in different rodent models of stress sensitivity. nih.gov

| Rodent Model | Administration | Observed Effect |

|---|---|---|

| Sprague-Dawley Rats | Acute | Anxiolytic-like effects |

| Sprague-Dawley Rats | Chronic | Anxiolytic-like effects |

| Flinders Sensitive Line Rats | Chronic | Anxiolytic-like effects |

A comprehensive review of the available scientific literature did not yield specific studies evaluating the effects of this compound in the elevated plus-maze or the open field test. These paradigms are commonly used to assess anxiety-like behavior in rodents by measuring their exploration of open versus enclosed spaces or novel environments.

Antidepressant-Like Effects in Rodent Models

The potential antidepressant effects of this compound have been explored through various established rodent models of depression, including the forced swim test, chronic mild stress models, and models of astroglial degeneration.

The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy by measuring a rodent's immobility time when placed in an inescapable cylinder of water. This compound has shown antidepressant-like effects under different administration schedules in this test.

A single administration of the compound was found to reverse depressive-like behavioral changes in the FST. nih.gov Furthermore, chronic dosing with this compound also produced significant antidepressant-like effects in the Flinders sensitive line rats. nih.gov These results indicate that both acute and long-term treatment with this compound can reduce behavioral despair in this model. nih.govnih.gov

| Administration | Rodent Model | Observed Effect in FST |

|---|---|---|

| Acute (Single Dose) | Rats | Reversal of depressive-like behavior |

| Chronic Dosing | Flinders Sensitive Line Rats | Antidepressant-like effects |

The chronic mild stress (CMS) model is considered to have high validity for studying depression as it induces anhedonia, a core symptom of the disorder, in rodents. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose (B13894) solution.

In Wistar rats subjected to CMS, chronic administration of this compound demonstrated antidepressant-like activity. nih.gov This was evidenced by the compound's ability to normalize the stress-induced reduction in sucrose consumption, suggesting it can reverse anhedonic-like behavior. nih.govnih.gov

Emerging theories of depression highlight the role of glial cell pathology. The L-alpha-aminoadipic acid (L-AAA) induced model of depression involves the use of this gliotoxin (B1671588) to cause astroglial degeneration, leading to depressive-like behaviors.

In a study utilizing this model, a single dose of this compound was shown to counteract the effects of L-AAA. nih.gov The compound not only reversed the depressive-like behaviors observed in the Forced Swim Test but also prevented the degeneration of astrocytes in the medial prefrontal cortex of the rats. nih.gov This suggests a potential neuroprotective mechanism contributing to its antidepressant-like effects. nih.gov

| Model | Behavioral Effect | Cellular Effect |

|---|---|---|

| L-AAA Induced Astroglial Degeneration | Reversed depressive-like changes in FST | Prevented degeneration of astrocytes in mPFC |

Modulation of Anhedonia (e.g., Sucrose Consumption Test)

Anhedonia, the diminished ability to experience pleasure, is a core symptom of depressive disorders. In preclinical research, anhedonia is often modeled using the sucrose consumption test, where a reduction in the preference for a sweetened solution over water is interpreted as an anhedonia-like state. The novel Neuropeptide Y (NPY) Y5 receptor antagonist, this compound, has been investigated for its potential to modulate such depressive-like behaviors.

In a study utilizing Wistar rats exposed to a chronic mild stress (CMS) paradigm, a well-established animal model for inducing depressive-like symptoms including anhedonia, the effects of chronic administration of this compound were assessed. The CMS procedure is designed to induce a state of helplessness and anhedonia by subjecting the animals to a series of unpredictable, mild stressors. A key measure in this model is the sucrose consumption test, which quantifies the voluntary intake of a sucrose solution.

The results from this investigation demonstrated that chronic treatment with this compound produced a notable antidepressant-like effect. Specifically, the administration of this compound led to a normalization of the stress-induced decrease in sucrose consumption. nih.gov This finding suggests that by blocking the NPY Y5 receptor, this compound can counteract the anhedonic-like state induced by chronic stress, restoring the animals' preference for a rewarding stimulus. nih.gov

Further supporting the antidepressant-like profile of this compound, another study reported that intraperitoneal administration of the compound produced antidepressant-like effects in a rat model of chronic mild stress. nih.gov Additionally, in a model of depression induced by the gliotoxin L-AAA in rats, this compound administered intraperitoneally reversed depressive-like behavioral changes in the forced swim test, another common behavioral assay for assessing antidepressant efficacy. core.ac.ukoup.com While not a direct measure of anhedonia, the positive results in the forced swim test provide converging evidence for the compound's antidepressant-like activity. core.ac.ukoup.com

The following table summarizes the key findings regarding the effect of this compound on anhedonia-like behavior in the sucrose consumption test.

| Model | Species | Effect of this compound | Reference |

| Chronic Mild Stress | Wistar Rat | Normalization of stress-induced decrease in sucrose consumption | nih.gov |

Anorectic Effects and Regulation of Feeding Behavior

Neuropeptide Y, particularly through its Y5 receptor subtype, is a potent stimulator of food intake. Consequently, antagonists of the Y5 receptor are of significant interest for their potential anorectic, or appetite-suppressing, effects. This compound has been evaluated in this context, specifically for its ability to counteract hyperphagia (excessive eating) induced by a selective Y5 receptor agonist.

Inhibition of Y5 Receptor Agonist-Induced Hyperphagia

To investigate the in vivo efficacy of this compound in blocking the feeding response mediated by the Y5 receptor, studies have employed the intracerebroventricular (i.c.v.) administration of a selective Y5 receptor agonist, [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]-hPancreatic Polypeptide, in Sprague-Dawley rats. This agonist potently stimulates food intake.

Research has shown that oral administration of this compound effectively blocks the hyperphagia induced by this Y5 receptor agonist. nih.govnih.gov This inhibitory effect was found to be dose-dependent, indicating a specific antagonism at the Y5 receptor. nih.gov The in vivo effects of this compound on feeding were correlated with significant brain exposure and ex vivo Y5 receptor occupancy, confirming that the compound reaches its target in the central nervous system to exert its anorectic effect. nih.govnih.gov

The data from these preclinical studies provide clear evidence that this compound can attenuate agonist-induced feeding by blocking the NPY Y5 receptor, highlighting its potential as a regulator of feeding behavior.

The table below presents the findings on the anorectic effects of this compound.

| Model | Species | Inducing Agent | Effect of this compound | Reference |

| Hyperphagia | Sprague-Dawley Rat | i.c.v. injection of a selective NPY Y5 receptor agonist | Dose-dependent inhibition of feeding | nih.govnih.govnih.gov |

Investigation of this compound in Addiction Models

The neural circuits involved in feeding and reward are known to overlap with those mediating drug addiction. Given the role of the NPY system in modulating stress and reward, there is a strong rationale for investigating NPY receptor antagonists in the context of substance use disorders.

Attenuation of Food Deprivation-Induced Reinstatement of Heroin Seeking

Relapse is a major challenge in the treatment of opioid addiction, and environmental and internal cues can trigger a reinstatement of drug-seeking behavior. Food deprivation has been shown to be a potent trigger for the reinstatement of heroin seeking in animal models. This effect is thought to be mediated, in part, by the release of orexigenic peptides like NPY.

A study was conducted to assess the role of the NPY Y5 receptor in food deprivation-induced reinstatement of heroin seeking in rats. nih.gov In this model, rats were trained to self-administer heroin, and then the behavior was extinguished. Subsequently, the reinstatement of heroin-seeking behavior was triggered by a period of food deprivation.

The results of this study demonstrated that the administration of this compound significantly attenuated the reinstatement of heroin seeking induced by food deprivation. nih.gov This suggests that the activation of Y5 receptors plays a critical role in this particular model of relapse. By blocking these receptors, this compound was able to reduce the propensity of the animals to seek heroin when in a food-deprived state.

| Model | Species | Inducing Condition | Effect of this compound | Reference |

| Reinstatement of Heroin Seeking | Rat | Food Deprivation | Significant attenuation of reinstatement | nih.gov |

Modulation of Cocaine-Induced Behavioral Responses

While direct studies on the effect of this compound on cocaine-induced behaviors are not available, research using other selective NPY Y5 receptor antagonists provides strong evidence for the involvement of this receptor in the behavioral effects of cocaine.

In studies utilizing the Y5 receptor antagonist L-152,804, it was found that blockade of the Y5 receptor can attenuate cocaine-induced behavioral effects. Specifically, Y5 receptor antagonism was shown to decrease cocaine self-administration and attenuate cocaine-induced hyperactivity in mice. The mechanism for this effect appears to involve the modulation of the dopamine (B1211576) system, as Y5 antagonism was found to attenuate the cocaine-induced increase in extracellular dopamine in the nucleus accumbens.

These findings suggest that the NPY Y5 receptor plays a role in mediating the reinforcing and stimulant effects of cocaine. Although not directly tested with this compound, it is plausible that as a potent and selective Y5 receptor antagonist, it would exert similar modulatory effects on cocaine-induced behavioral responses.

| Compound Type | Model | Species | Observed Effects |

| NPY Y5 Receptor Antagonist | Cocaine Self-Administration & Hyperactivity | Mouse | Attenuation of cocaine-induced behaviors |

Neurobiological Mechanisms Underlying Lu Aa33810 S Effects

Neurotrophic Factor Signaling

Influence on Brain-Derived Neurotrophic Factor (BDNF) Protein Expression

The antidepressant-like activity of LU AA33810 is closely linked to its impact on brain-derived neurotrophic factor (BDNF) protein expression. nih.govscience.govnih.govpatsnap.com Studies utilizing an astroglial degeneration model of depression in rats, induced by the gliotoxin (B1671588) L-alpha-aminoadipic acid (L-AAA), have provided significant insights. L-AAA administration led to a notable reduction in BDNF protein levels within the rat prefrontal cortex (PFC). nih.govresearchgate.net While this compound administered alone did not alter BDNF protein levels, its co-administration effectively antagonized the L-AAA-induced decrease, suggesting a protective or restorative role in maintaining BDNF expression under conditions of glial compromise. nih.govresearchgate.net

Table 1: Influence of this compound on BDNF Protein Levels in Rat PFC

| Treatment Group | BDNF Protein Level (% Change vs. Control) | Statistical Significance (vs. Control) | Statistical Significance (vs. L-AAA) |

| Control | 100% (Baseline) | - | - |

| L-AAA | Significantly Reduced | p < 0.05 nih.govresearchgate.net | - |

| This compound | No significant effect | - | - |

| L-AAA + this compound | Antagonized L-AAA effect | - | p < 0.05 nih.govresearchgate.net |

Involvement of Tropomyosin Receptor Kinase B (TrkB)

The BDNF/TrkB signaling pathway plays a crucial role in the antidepressant-like effects of this compound. nih.govresearchgate.net TrkB, a high-affinity catalytic receptor for neurotrophins like BDNF, is essential for neuronal differentiation and survival. wikipedia.orgwikipedia.orgresearchgate.net Similar to BDNF, L-AAA administration resulted in a significant reduction in TrkB protein levels in the rat PFC. nih.govresearchgate.net this compound, when administered alone, did not significantly affect TrkB protein levels. However, it effectively counteracted the L-AAA-induced decrease in TrkB, indicating that this compound helps preserve TrkB integrity and function in the presence of astroglial degeneration. nih.govresearchgate.net

Table 2: Influence of this compound on TrkB Protein Levels in Rat PFC

| Treatment Group | TrkB Protein Level (% Change vs. Control) | Statistical Significance (vs. Control) | Statistical Significance (vs. L-AAA) |

| Control | 100% (Baseline) | - | - |

| L-AAA | Significantly Reduced | p < 0.05 nih.govresearchgate.net | - |

| This compound | No significant effect | - | - |

| L-AAA + this compound | Antagonized L-AAA effect | - | p < 0.05 nih.govresearchgate.net |

Astrocytic Function and Neuroinflammation

This compound's neurobiological profile extends to its protective effects on astrocytic function and its implications for neuroinflammation.

Prevention of Astrocyte Degeneration in the Prefrontal Cortex

A significant finding regarding this compound is its ability to prevent the degeneration of astrocytes in the medial prefrontal cortex (mPFC). nih.govscience.govnih.gov This effect was observed in rat models where astroglial degeneration was induced by the gliotoxin L-AAA, a method used to simulate the astroglial pathology seen in depression. nih.govscience.govnih.govresearchgate.netnih.govresearchgate.net L-AAA infusion is known to cause depression-like behaviors and induce histological changes characteristic of astroglial degeneration in the PFC, including a transitory ablation of astrocytes. nih.govscience.govnih.govresearchgate.netnih.govresearchgate.net Stereological counting revealed approximately a 50% decrease in glial fibrillary acidic protein (GFAP)-positive cells in the mPFC following L-AAA administration. Crucially, this compound treatment effectively antagonized this reduction, and its glioprotective effect was further corroborated by microscopic observations of GFAP-positive cells. nih.gov

Table 3: Effect of this compound on GFAP-Positive Astrocytes in Rat mPFC

| Treatment Group | GFAP-Positive Cells (% Change vs. Control) | Statistical Significance (vs. Control) | Statistical Significance (vs. L-AAA) |

| Control | 100% (Baseline) | - | - |

| L-AAA | Decreased by ~50% | p < 0.001 nih.gov | - |

| L-AAA + this compound | Antagonized L-AAA effect | - | p < 0.05 nih.gov |

Impact on Glial Fibrillary Acidic Protein (GFAP) Levels

Glial fibrillary acidic protein (GFAP) is a primary structural protein of astrocytes and serves as a significant biomarker for glial cell injury. nih.govhytest.fi In the astroglial degeneration model, L-AAA administration led to a significant reduction in GFAP protein levels in the rat PFC. nih.govresearchgate.net While this compound alone did not influence GFAP protein levels, its co-administration with L-AAA effectively antagonized the L-AAA-induced decrease. nih.govresearchgate.net This demonstrates this compound's capacity to help restore and maintain GFAP levels, indicating a protective action against astroglial damage.

Table 4: Influence of this compound on GFAP Protein Levels in Rat PFC

| Treatment Group | GFAP Protein Level (% Change vs. Control) | Statistical Significance (vs. Control) | Statistical Significance (vs. L-AAA) |

| Control | 100% (Baseline) | - | - |

| L-AAA | Significantly Reduced | p < 0.05 nih.govresearchgate.net | - |

| This compound | No significant effect | - | - |

| L-AAA + this compound | Antagonized L-AAA effect | - | p < 0.05 nih.govresearchgate.net |

Intracellular Signaling Cascades

The therapeutic effects of this compound are also mediated through the modulation of specific intracellular signaling pathways.

Involvement of Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway

The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a crucial intracellular signaling cascade implicated in the antidepressant-like effects of this compound. nih.govscience.govnih.govpatsnap.comvulcanchem.comresearchgate.netmedchemexpress.com Experimental evidence indicates that the anti-immobility effect of this compound in the forced swim test (FST) in rats was significantly inhibited by intracerebroventricular injection of U0126, a selective MAPK/ERK inhibitor. nih.govscience.govnih.govresearchgate.net This finding strongly suggests that the MAPK/ERK pathway is indispensable for the observed antidepressant-like actions of this compound. nih.govscience.govnih.govresearchgate.net Furthermore, the PI3K signaling pathway has also been identified as being involved in these effects. nih.govscience.govnih.govvulcanchem.comresearchgate.net

Table 5: Impact of MAPK/ERK Inhibition on this compound's Effect in Forced Swim Test

| Treatment Group | Immobility Effect in FST | Statistical Significance (vs. Control) | Statistical Significance (vs. This compound) |

| Control | Baseline | - | - |

| This compound | Decreased Immobility | p < 0.05 researchgate.net | - |

| This compound + U0126 (MAPK/ERK Inhibitor) | Increased Immobility | - | p < 0.05 researchgate.net |

Role of Phosphoinositide 3-Kinase (PI3K) Pathway

Research indicates that the PI3K signaling pathway plays a crucial role in mediating the antidepressant-like effects of this compound. Studies utilizing the Forced Swim Test (FST) in rats, a common behavioral model for assessing antidepressant activity, have provided compelling evidence for this involvement wikipedia.orgmrc.ac.uk.

Detailed Research Findings: A significant finding demonstrates that the anti-immobility effect of this compound in the FST is notably inhibited by the selective PI3K inhibitor, LY294002. Specifically, intracerebroventricular (i.c.v.) injection of LY294002 at a dose of 10 nmol/2 µl/rat significantly prevented the antidepressant-like action of this compound (administered intraperitoneally at 10 mg/kg) wikipedia.orgmrc.ac.uk. This suggests that the activation of the PI3K pathway is essential for this compound to exert its behavioral effects.

The involvement of the PI3K pathway, alongside the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, has been consistently highlighted in the context of Y5R antagonism and its antidepressant-like properties mrc.ac.ukciteab.comuni.luwikipedia.org. These pathways are broadly implicated in the pathophysiology of depression and are targets for various antidepressant compounds uni.luresearchgate.net.

While the precise mechanism of this compound's antidepressant and glioprotective effects is still under investigation, its influence on brain-derived neurotrophic factor (BDNF) protein expression has been observed wikipedia.orguni.lutranscriptionfactor.org. The PI3K/Akt signaling cascade is a well-established pathway known to regulate cell survival, proliferation, and neuroplasticity, often acting downstream of neurotrophic factors like BDNF. Activation of PI3K leads to the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn indirectly activates protein kinase B (PKB, also known as Akt) wikipedia.orgnih.gov. PKB/Akt then phosphorylates various downstream targets, contributing to cellular processes relevant to mood regulation and neuronal function wikipedia.org.

Data Table: Effect of PI3K Inhibition on this compound's Anti-Immobility Effect in FST

| Treatment Group (Pretreatment 75 min before FST) | This compound (10 mg/kg, i.p., 60 min before FST) | Immobility Time in FST (Mean ± SEM, seconds) | Inhibition of Anti-Immobility Effect |

| Control (Vehicle) | No | Baseline (e.g., ~150-180) | N/A |

| This compound Alone | Yes | Significantly reduced (e.g., ~80-100) | Yes |

| LY294002 (10 nmol/2 µl/rat, i.c.v.) | Yes | Increased (e.g., ~120-140) | Significant inhibition |

| U0126 (5 µg/2 µl/rat, i.c.v.) | Yes | Increased (e.g., ~120-140) | Significant inhibition |

Note: Specific numerical values for immobility time are illustrative based on typical FST data patterns and research findings wikipedia.orgmrc.ac.uk. Actual values would depend on the specific experimental setup and baseline. The "Inhibition of Anti-Immobility Effect" column indicates that the reduction in immobility caused by this compound was reversed or attenuated by the inhibitors.

Pharmacokinetic and Pharmacodynamic Research of Lu Aa33810

Brain Penetration and Efficacy of Central Nervous System (CNS) Actions

LU AA33810 is characterized as a brain-penetrating Y5 receptor antagonist, enabling its therapeutic potential for CNS-related conditions acs.orgresearchgate.netnih.gov. Its in vivo effects have been consistently correlated with brain exposure levels of 50 ng/g or greater acs.orgresearchgate.netnih.govresearchgate.net.

Pharmacodynamic studies in various rat models have demonstrated this compound's efficacy in modulating CNS functions. It has shown anxiolytic- and antidepressant-like effects in models of stress sensitivity acs.orgnih.govresearchgate.netnih.govtocris.comwikipedia.orgrsc.orgnih.gov. Specifically, in Fischer 344 rats, this compound attenuated increases in plasma ACTH and corticosterone (B1669441) levels, which were induced by intracerebroventricular injection of a Y5 receptor-selective agonist researchgate.netnih.gov. In Sprague-Dawley rats, both acute and chronic administration of this compound produced anxiolytic-like effects in the social interaction test researchgate.netnih.gov. Chronic dosing in Flinders sensitive line rats also yielded anxiolytic-like effects researchgate.netnih.gov, while in Wistar rats exposed to chronic mild stress, this compound demonstrated antidepressant-like activity by normalizing stress-induced decreases in sucrose (B13894) consumption researchgate.netnih.govnih.gov. Furthermore, this compound effectively blocked feeding behavior elicited by intracerebroventricular injection of a Y5 receptor-selective agonist in Sprague-Dawley rats researchgate.net.

Beyond these behavioral observations, research indicates that this compound exhibits antidepressant-like effects in naive rats and in those subjected to glial ablation in the prefrontal cortex, a model for depression acs.orgresearchgate.netnih.gov. The antidepressant-like action of this compound has been linked to the involvement of MAPK/ERK and PI3K signaling pathways nih.gov. The compound also demonstrates favorable oral bioavailability, with reported rates of 42% in mice and 92% in rats nih.gov.

In Vivo Receptor Occupancy Studies

This compound functions as a potent and highly selective antagonist for the neuropeptide Y Y5 receptor. It exhibits a high binding affinity with a Ki of 1.5 nM and demonstrates remarkable selectivity, being approximately 3300-fold more selective for the Y5 receptor compared to Y1, Y2, and Y4 receptors tocris.comwikipedia.orgwikipedia.org.

The in vivo effects of this compound have been directly correlated with its ex vivo Y5 receptor occupancy, which ranged from 22% to 95% acs.orgresearchgate.netnih.govresearchgate.net. This correlation highlights the compound's ability to engage its target receptor in a dose-dependent manner within the physiological context.

Methodological Approaches for Y5 Receptor Occupancy Assessment (e.g., PET Imaging)

Receptor occupancy studies are crucial for understanding the interaction of drug candidates with their targets in the brain meliordiscovery.com. While the reported receptor occupancy data for this compound specifically refer to ex vivo assessments acs.orgresearchgate.netnih.govresearchgate.net, Positron Emission Tomography (PET) imaging represents a powerful and widely utilized in vivo methodological approach for quantifying receptor occupancy in the living brain yale.edufrontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

PET imaging allows for the non-invasive measurement of the in vivo distribution and kinetics of radiolabeled compounds, providing quantitative information on target engagement and the degree of receptor occupancy at a given drug dose researchgate.netfrontiersin.orgnih.gov. This technique is particularly valuable for CNS targets due to the inaccessibility of the brain nih.govresearchgate.net. For NPY receptors, the development of suitable radiotracers is ongoing, with some demonstrating good brain penetration, which is a critical characteristic for successful PET imaging of CNS targets nih.govmdpi.com. The principles of PET involve using short-half-life positron-emitting radionuclides to design radiolabeled tracers that selectively interact with the target of interest, enabling the tracing of biochemical processes at picomolar to femtomolar levels nih.gov.

Correlation of Brain Exposure and Receptor Occupancy with Behavioral Effects

A direct correlation has been established between the brain exposure and ex vivo Y5 receptor occupancy of this compound and its observed behavioral effects acs.orgresearchgate.netnih.govresearchgate.net. Specifically, in vivo effects of this compound, such as its ability to block feeding, attenuate stress-induced increases in ACTH and corticosterone, and produce anxiolytic- and antidepressant-like effects, were consistently linked to brain exposure levels of 50 ng/g or more and Y5 receptor occupancy ranging from 22% to 95% acs.orgresearchgate.netnih.govresearchgate.net. This demonstrates a clear pharmacokinetic-pharmacodynamic relationship, where the presence of the compound in the brain at effective concentrations and its engagement with the Y5 receptor translate into measurable behavioral changes.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value/Range | Reference |

| Brain Exposure (effective) | ≥ 50 ng/g | acs.orgresearchgate.netnih.govresearchgate.net |

| Ex Vivo Y5 Receptor Occupancy (effective) | 22-95% | acs.orgresearchgate.netnih.govresearchgate.net |

| Y5 Receptor Ki (in vitro) | 1.5 nM | tocris.comwikipedia.orgwikipedia.org |

| Selectivity over Y1, Y2, Y4 Receptors | ≥ 3300-fold | tocris.comwikipedia.org |

| Oral Bioavailability (mice) | 42% | nih.gov |

| Oral Bioavailability (rats) | 92% | nih.gov |

Table 2: Behavioral Effects of this compound in Rat Models

| Behavioral Effect | Model/Context | Reference |

| Anxiolytic-like effects | Social interaction test (Sprague-Dawley rats, acute/chronic) | researchgate.netnih.gov |

| Flinders sensitive line rats (chronic dosing) | researchgate.netnih.gov | |

| Antidepressant-like effects | Chronic mild stress (Wistar rats) | researchgate.netnih.govnih.gov |

| Forced swim test (naive rats, glial ablation model) | acs.orgresearchgate.netnih.gov | |

| Attenuated stress response | Reduced plasma ACTH/corticosterone (Fischer 344 rats) | researchgate.netnih.gov |

| Reduced feeding | Blocked Y5 agonist-induced feeding (Sprague-Dawley rats) | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Lu Aa33810

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Raman Spectroscopy (RS) and Fourier Transform Infrared (FT-IR) Spectroscopy, along with their surface-enhanced counterparts, has been instrumental in elucidating the molecular structure and adsorption behavior of LU AA33810.

Characterization via Raman Spectroscopy (RS) and Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy (RS) and Fourier Transform Infrared (FT-IR) Spectroscopy have been employed for a detailed analysis of the molecular structure of this compound. acs.orgresearchgate.netfigshare.comacs.org These experimental vibrational spectroscopic studies provide fundamental insights into the compound's bond vibrations and functional groups. The findings from these experimental methods are consistently supported by theoretical predictions, which utilize the B3LYP hybrid density functional theory (DFT) at the B3LYP 6-311G(d,p) level of theory. acs.orgacs.org This combined experimental and theoretical approach offers a comprehensive understanding of the molecule's vibrational modes and structural properties.

Surface-Enhanced Vibrational Spectroscopy (SERS and SEIRA) for Surface Adsorption Analysis

To investigate the interfacial behavior of this compound, particularly its adsorption onto metallic nanosubstrates, Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy techniques have been utilized. acs.orgresearchgate.netfigshare.comacs.orgagh.edu.pl These techniques are vital for monitoring the interaction of the compound with colloidal gold nanoparticles (GNPs). acs.orgresearchgate.netfigshare.comacs.org

Research findings indicate that the thiazole (B1198619) (Thz) and phenyl (Phe) rings of this compound play a significant role in determining its adsorption geometry on the studied GNPs. researchgate.netfigshare.comacs.org These rings are observed to adopt a tilted orientation, which facilitates the interaction between the free electron pair of the thiazole moiety and the metallic nanosubstrates. researchgate.netfigshare.comacs.org Furthermore, strong interactions have been identified between the free electron pairs located on the oxygen atoms within the SO2 fragment of the methanesulfonamide (B31651) group and the gold nanoparticles. researchgate.netfigshare.comacs.org These observations provide critical information about the specific molecular fragments responsible for the drug's connection to the nanoparticles. researchgate.net

Nanospectroscopy Techniques for Molecular Interaction

Nanospectroscopy techniques offer unparalleled spatial resolution, enabling the study of molecular interactions at the nanoscale.

Tip-Enhanced Infrared Nanospectroscopy (TEIRA) for Nanoscale Adsorption Monitoring

Tip-Enhanced Infrared Nanospectroscopy (TEIRA) represents a novel and powerful approach that combines conventional infrared spectroscopy with atomic force microscopy (AFM). researchgate.netresearchgate.netd-nb.inforesearchgate.net This technique was first applied to investigate this compound after its immobilization on gold nanoparticles (GNPs). researchgate.netresearchgate.netd-nb.inforesearchgate.net TEIRA provides ultra-high sensitivity and significantly enhances spatial resolution, limiting it to the dimensions of the "hot spot" generated between the AFM tip and the metal surface. researchgate.net The use of a gold-coated AFM tip in conjunction with a gold substrate induces a localized optical field within the nanogap formed between them. d-nb.info This phenomenon leads to a substantial amplification of the local field intensity, which in turn increases the infrared absorption cross-section of the compounds situated beneath the tip. d-nb.info This allows for the detection of spectral information from self-assembled monolayers of the investigated molecule, providing insights into the adsorption process at an unprecedented nanoscale level. d-nb.info

Polarization Effects in Nanospectroscopy

The influence of polarization on spectral patterns is a critical aspect explored in nanospectroscopy studies of this compound. Investigations using TEIRA have characterized the effects of two orthogonal polarizations—p- and s-polarization modulations—on the individual band intensities. researchgate.netd-nb.info These studies reveal a strong correlation between the state of polarization of the incident radiation and the relative intensities of the infrared bands. d-nb.info This relationship is crucial for deducing the orientation of the adsorbed molecule. researchgate.net

Moreover, the topology of the metallic substrate itself can contribute to the observed spectral differences by inducing a cross-polarization effect. d-nb.info Detailed analysis of these polarization effects has indicated that the C-C bond within the cyclohexyl group of this compound is oriented nearly parallel to the metal surface. d-nb.info Conversely, variations in p- and s-polarized spectra suggest that the O=S=O angle of the methanesulfonamide group is sufficiently large to enable the simultaneous interaction of both oxygen atoms with the gold nanoparticles. d-nb.info This provides valuable information regarding the specific orientation and interaction points of the molecule on the surface.

Computational Approaches in Molecular Structure and Interaction Analysis

Computational methods, particularly Density Functional Theory (DFT) calculations, play a complementary role to experimental spectroscopic techniques in the comprehensive characterization of this compound. DFT calculations, specifically employing the B3LYP hybrid density functional theory at the B3LYP 6-311G(d,p) level, have been used to support and validate experimental vibrational spectroscopic data for this compound. acs.orgresearchgate.netacs.org

These computational approaches are instrumental in identifying the stable monomer of this compound and providing detailed characterization of its bond lengths and angles. acs.org For instance, the calculated C-S bond length for this compound was determined to be 1.771 Å, which corresponds well with X-ray analysis data for related benzothiepine derivatives (1.769 Å). acs.org

Table 1: Key Structural Parameters of this compound (DFT Calculated)

| Parameter | Value (Å) | Reference |

| C-S bond length | 1.771 | acs.org |

Computational studies extend beyond static structure to analyze the behavior of this compound at solid/liquid interfaces. By integrating theoretical predictions with experimental observations, a deeper understanding of the molecule's adsorption geometry and interaction mechanisms with metallic nanosubstrates can be achieved. This integrated approach is essential for designing new compounds with specific properties, particularly in the context of receptor interactions. acs.orgresearchgate.netacs.org

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) calculations have been extensively employed to characterize the molecular structure of this compound, a selective Y5 receptor antagonist. These theoretical calculations serve as a vital complement to experimental spectroscopic data, including Raman spectroscopy (RS), Fourier transform infrared absorption (FT-IR), surface-enhanced Raman spectroscopy (SERS), and surface-enhanced infrared absorption (SEIRA) methods researchgate.netacs.orgfigshare.comacs.orgacs.orgarxiv.org.

DFT provides a powerful tool for evaluating molecular interactions at the atomic level, thereby enhancing the understanding of nanomaterial structures and their optimization arxiv.org. The optimized structure of this compound, derived from these calculations, has been presented in research, contributing to a detailed understanding of its conformational preferences and electronic properties d-nb.info. The synergy between experimental vibrational analyses and DFT calculations allows for a precise assignment of vibrational modes and a deeper insight into the compound's intrinsic molecular characteristics researchgate.net.

Modeling of Adsorption Geometry on Colloidal Gold Nanoparticles

The interfacial behavior of this compound, particularly its adsorption geometry on colloidal gold nanoparticles (GNPs), has been a subject of detailed investigation, supported significantly by DFT calculations alongside surface-enhanced vibrational spectroscopy techniques researchgate.netacs.orgfigshare.comacs.orgacs.org. Understanding this adsorption mechanism is paramount for designing new compounds with specific agonistic or antagonistic properties towards the Y5 receptor researchgate.netacs.orgacs.org.

Research findings indicate that the thiazole (Thz) and phenyl (Phe) rings within the this compound molecule play a crucial role in determining its adsorption geometry on the surface of GNPs researchgate.netacs.orgacs.orgacs.org. These rings are implied to adopt a tilted orientation, facilitating the interaction between the free electron pair of the thiazole moiety and the metallic nanosubstrates researchgate.netacs.orgacs.orgacs.org. Furthermore, strong interactions have been observed between the free electron pairs located on the oxygen atoms of the methanesulfonamide's SO2 fragment and the GNPs researchgate.netacs.orgacs.org.

Additional insights into the adsorption geometry come from tip-enhanced infrared nanospectroscopy (TEIRA) studies. These studies suggest that the C–C bond from the cyclohexyl group of this compound is oriented nearly parallel to the metal surface when adsorbed on gold nanoparticles d-nb.info. Variations observed in p- and s-polarized spectra further imply that the O=S=O angle is sufficiently large to enable simultaneous interaction of both oxygen atoms with the gold nanoparticles d-nb.info. The NH fragment, originating from either the 2-aminothiazole (B372263) or methanesulfonamide group, has also been noted to be in close proximity to the metal substrate d-nb.info.

The adsorption of this compound molecules onto the nanoparticle surface is further corroborated by physicochemical characterization, such as the observed increase in the zeta potential of conjugates formed from this compound with GNPs, compared to unmodified GNPs acs.org. This collective evidence from computational modeling and experimental spectroscopy provides a comprehensive picture of how this compound interacts at the solid/liquid interface with gold nanoparticles.

Translational Research and Future Directions for Lu Aa33810

Unexplored Therapeutic Avenues and Research Gaps

Despite the promising preclinical data for LU AA33810, several unexplored therapeutic avenues and significant research gaps remain, which are crucial for its potential clinical translation and for a comprehensive understanding of the NPY Y5 receptor's role.

One primary research gap lies in fully elucidating the mechanism of its antidepressant and glioprotective effects . While studies indicate that this compound's antidepressant-like action may involve the noradrenergic pathway and influence brain-derived neurotrophic factor (BDNF) protein expression, the complete molecular and cellular mechanisms underpinning these effects are not yet thoroughly understood. Further detailed investigations into the downstream signaling pathways and cellular adaptations induced by Y5 receptor antagonism are warranted.

Another critical area for future research involves the molecular structure-bioactivity relationship of this compound . While its high selectivity for the Y5 receptor is established, a deeper understanding of how its specific chemical structure dictates this selectivity and its interaction with the receptor is vital. drugbank.com Such knowledge would be instrumental in the rational design of new compounds with enhanced properties, including improved brain penetrance and optimized pharmacokinetic profiles, which are currently considered a limitation for Y5 receptor ligands as therapeutics. Advanced spectroscopic techniques, such as tip-enhanced infrared nanospectroscopy, have been employed to study the adsorption geometry of this compound on gold nanoparticle surfaces, providing insights into its molecular interactions. However, translating these findings into actionable design principles for novel Y5 antagonists requires further dedicated research.

The broader utility of Y5 receptor ligands as therapeutics is still limited, and there is a recognized need for more brain-penetrant Y5R antagonists to comprehensively define the role of these receptors in the central nervous system. While this compound is described as brain-penetrant, comparative studies with other potential Y5 antagonists and investigations into its distribution across various brain regions are needed to optimize its therapeutic potential.

Furthermore, the neurological pathways related to NPY are not yet entirely understood , despite extensive research into its involvement in various diseases, including feeding disorders, anxiety, metabolic diseases, and neurodegenerative conditions. This fundamental knowledge gap impacts the full exploitation of NPY receptor modulators like this compound. For instance, the precise role of NPY in the pathophysiology of post-traumatic stress disorder (PTSD) is not well-understood, and detailed investigations comparing central versus peripheral NPY status in PTSD patients are needed. Exploring whether this compound or similar Y5 antagonists could offer therapeutic benefits in such specific, less-explored NPY-related conditions represents a significant unexplored avenue.

Finally, while this compound has shown efficacy in models of mood disorders and feeding, its potential in other NPY-related conditions, such as substance abuse and addiction , warrants further investigation. For example, studies have indicated that NPY Y5 receptors play a critical role in food deprivation-induced reinstatement of heroin seeking, suggesting a potential for Y5 antagonists in addiction research.

The following table summarizes key research findings related to this compound's activity:

| Receptor Target | Binding Affinity (Ki) | Observed Effects in Preclinical Models | Reference |

| NPY Y5 receptor | 1.5 nM | Anxiolytic-like, Antidepressant-like, Anorectic effects | nih.govzhanggroup.orguni-freiburg.deuni-freiburg.de |

| Human 5-HT2B receptor | 247 nM | - | zhanggroup.orguni-freiburg.de |

| Human 5-HT1A receptor | 478 nM | - | zhanggroup.orguni-freiburg.de |

Q & A

Q. What is the primary mechanism of action of LU AA33810 in modulating neuropeptide Y (NPY) receptors?

this compound acts as a selective antagonist of the NPY Y5 receptor subtype (Y5-R), with high binding affinity (Ki = 1.5 nM for rat Y5 receptors) . It inhibits NPY-evoked cAMP and calcium mobilization in vitro, suggesting modulation of G-protein-coupled receptor (GPCR) signaling pathways. Methodologically, its selectivity can be validated via competitive binding assays using Y1/Y2/Y4/Y5 receptor-expressing cell lines and functional assays (e.g., cAMP accumulation or calcium flux measurements) .

Q. Which experimental models are commonly used to assess this compound's antidepressant-like activity?

Key rodent models include:

- Forced Swim Test (FST): Measures immobility time reduction, indicating antidepressant efficacy.

- Chronic Mild Stress (CMS) model: Evaluates sucrose consumption to assess anhedonia reversal.

- Social Interaction Test: Quantifies anxiolytic effects via increased social exploration . Dosing protocols vary: acute oral administration (3–30 mg/kg) for behavioral tests, while chronic intraperitoneal dosing (10 mg/kg/day) is used for stress-induced models .

Q. What molecular targets are implicated in this compound's effects on stress-related pathways?

this compound modulates:

- Hypothalamic-Pituitary-Adrenal (HPA) axis: Reduces plasma ACTH and corticosterone levels in stress-sensitive rats .

- BDNF/TrkB signaling: Increases BDNF and TrkB protein levels in the hippocampus, critical for synaptic plasticity (validated via Western blot and immunohistochemistry) .

- Y5 receptor occupancy: Correlates with brain exposure levels (≥50 ng/g) and ex vivo receptor binding (22–95% occupancy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported receptor selectivity (e.g., Y1 vs. Y5)?

Discrepancies arise from differing assay conditions (e.g., species-specific receptor isoforms) or off-target effects at higher concentrations. To address this:

Q. What experimental designs are recommended to study this compound's adsorption behavior on nanoparticle surfaces?

Surface-enhanced vibrational spectroscopy (SEVS) methods, including:

- Surface-Enhanced Raman Spectroscopy (SERS): Identifies vibrational modes of adsorbed this compound (e.g., Thz and Phe ring orientations on gold nanoparticles) .

- Density Functional Theory (DFT) calculations: Predict adsorption geometry and electronic interactions between this compound and metallic substrates .

- Electrophoretic Mobility/DLS: Quantifies colloidal stability and aggregation kinetics post-adsorption .

Q. How can researchers address variability in this compound's in vivo efficacy across rodent strains?

Strain-specific differences (e.g., Flinders Sensitive Line vs. Wistar rats) require:

- Dose-response profiling: Establish strain-specific ED50 values for behavioral endpoints.

- Pharmacokinetic (PK) monitoring: Measure brain/plasma ratios to ensure adequate exposure .

- Corticosterone/ACTH time-course assays: Link HPA axis modulation to strain-specific stress sensitivity .

Methodological Guidance

Q. What techniques are optimal for quantifying this compound's impact on neuroplasticity markers?

- GFAP/BDNF/TrkB quantification: Use ELISA or multiplex immunoassays on hippocampal homogenates. Normalize data to total protein content .

- Immunohistochemistry: Map regional expression changes (e.g., prefrontal cortex vs. amygdala) with anti-GFAP/BDNF antibodies .

- RNA-seq/qPCR: Assess transcriptional regulation of neurotrophic factors .

Q. How should polarization effects be controlled in spectroscopic studies of this compound?

In tip-enhanced infrared nanospectroscopy (TEIRA):

- Use p-polarized light to enhance sensitivity to molecular dipole orientations.

- Compare s- and p-polarized spectra to distinguish surface-bound vs. bulk-phase this compound .

Data Analysis & Reporting

Q. What statistical approaches mitigate false positives in behavioral studies with this compound?

Q. How should researchers document this compound's molecular structure in publications?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。